2-chloronicotinaldehyde
CAS No.: 36404-88-3
Cat. No.: VC21162149
Molecular Formula: C6H4ClNO
Molecular Weight: 141.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36404-88-3 |
---|---|
Molecular Formula | C6H4ClNO |
Molecular Weight | 141.55 g/mol |
IUPAC Name | 2-chloropyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H |
Standard InChI Key | KHPAGGHFIDLUMB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)Cl)C=O |
Canonical SMILES | C1=CC(=C(N=C1)Cl)C=O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Chloronicotinaldehyde belongs to the class of chlorinated pyridine derivatives. The systematic IUPAC name for this compound is 2-Chloropyridine-3-carbaldehyde, though it is commonly referred to as 2-chloronicotinaldehyde in scientific literature and commercial applications . The compound has several synonyms in chemical databases and literature, reflecting its importance in various chemical processes.
The compound is identified by the following key parameters:
Parameter | Value |
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CAS Registry Number | 36404-88-3 |
Molecular Formula | C₆H₄ClNO |
InChI | InChI=1/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H |
MDL Number | MFCD01315308 |
Physical and Chemical Properties
2-Chloronicotinaldehyde exists as a white to off-white solid at room temperature with specific physical characteristics that influence its handling, storage, and applications in synthesis . The table below summarizes its key physical properties:
Property | Value |
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Molar Mass | 141.56 g/mol |
Physical State | Solid |
Color | White to off-white |
Density | 1.332 ± 0.06 g/cm³ (Predicted) |
Melting Point | 50-54°C |
Boiling Point | 119°C (at 30 Torr) |
Flash Point | >230°C |
Solubility | Soluble in chloroform, DMSO |
Vapor Pressure | 0.034 mmHg at 25°C |
Refractive Index | 1.593 |
pKa | -1.36 ± 0.10 (Predicted) |
The compound demonstrates chemical characteristics typical of aromatic aldehydes, with the electron-withdrawing chlorine substituent influencing its reactivity. The pyridine nitrogen and aldehyde group make it a versatile building block for various chemical transformations.
Synthesis Methods
Industrial Preparation
The industrial preparation of 2-chloronicotinaldehyde typically follows a two-step process involving the reduction of 2-chloronicotinic acid to 2-chloronicotinol, followed by controlled oxidation to the aldehyde . This approach has been developed to enable large-scale production with improved efficiency and yield.
Laboratory Synthesis
A detailed laboratory-scale synthesis method for 2-chloronicotinaldehyde involves the following steps:
Synthesis of 2-chloronicotinol (Precursor)
The process begins with the preparation of 2-chloronicotinol from 2-chloronicotinic acid:
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A solution is prepared by adding NaBH₄ (72g) to tetrahydrofuran (450ml) in a four-neck flask, cooled to -10°C to 0°C .
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Boron trifluoride diethyl ether solution (575g) is added dropwise while controlling the internal temperature to remain below 10°C .
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After brief stirring, a mixture of 2-chloronicotinic acid (100g) and tetrahydrofuran (600ml) is added dropwise, maintaining the temperature below 30°C .
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The reaction is allowed to continue at room temperature for 6 hours.
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The pH is adjusted to 8-9, followed by filtration, extraction with ethyl acetate, drying with anhydrous sodium sulfate, and concentration to obtain approximately 125g of 2-chloronicotinol .
Conversion to 2-chloronicotinaldehyde
The second stage involves the oxidation of 2-chloronicotinol to 2-chloronicotinaldehyde:
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2-Chloronicotinol (125g) and dichloromethane (450ml) are combined in a four-necked bottle and stirred uniformly .
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Manganese dioxide (280g) is added, and the mixture is heated to reflux for 3 hours to facilitate the oxidation reaction .
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The product is then isolated through appropriate workup procedures, involving filtration, concentration, and purification steps.
This synthetic route offers advantages for laboratory-scale preparations, using relatively mild conditions and readily available reagents.
Applications and Uses
Pharmaceutical Intermediates
2-Chloronicotinaldehyde serves as a valuable intermediate in pharmaceutical synthesis. Its reactive functional groups (the aldehyde and the chloropyridine moiety) make it particularly useful for building more complex structures .
One significant application is as a starting material for the synthesis of 5-azaindole derivatives . These heterocyclic compounds have shown promising biological activities and are being explored for various therapeutic applications, including:
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Anti-cancer agents
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Anti-inflammatory compounds
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Central nervous system modulators
Organic Synthesis Building Block
The compound functions as a versatile building block in organic synthesis due to its ability to undergo various transformations:
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Substitution reactions at the chlorine position
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Condensation reactions involving the aldehyde group
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Hemetsberger-Knittel reactions for the synthesis of azaindole structures
These transformations enable the construction of complex heterocyclic systems with potential applications in materials science and medicinal chemistry.
Research Applications
In research settings, 2-chloronicotinaldehyde has been employed in the development of:
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Novel synthetic methodologies for heterocyclic compounds
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Structure-activity relationship studies for drug candidates
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Exploration of mechanistic aspects of pyridine chemistry
The compound has also been utilized in the synthesis of water tracing compounds, particularly for the preparation of 1-H-2-oxo-3-carbamoylpyridine, which serves as an intermediate in the development of site-specific water tracing agents .
Classification Parameter | Designation |
---|---|
Hazard Class | IRRITANT |
WGK (Germany) | 3 |
HS Code | 29333990 |
Risk Codes | Description |
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R22 | Harmful if swallowed |
R36 | Irritating to the eyes |
R43 | May cause sensitization by skin contact |
Corresponding safety precautions include:
Safety Codes | Description |
---|---|
S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
S36/37 | Wear suitable protective clothing and gloves |
Analytical Methods
Spectroscopic Characterization
Various spectroscopic techniques can be employed for the identification and purity assessment of 2-chloronicotinaldehyde:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry
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High-Performance Liquid Chromatography (HPLC)
The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the pyridine ring and the aldehyde proton, while the ¹³C NMR spectrum provides information about the carbon framework, including the distinctive carbonyl carbon signal.
Quality Control Parameters
For industrial and research applications, the following quality control parameters are typically evaluated:
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Purity (typically >98%)
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Appearance (white to off-white solid)
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Melting point (50-54°C)
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Chromatographic profile
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Spectroscopic data conformity
Current Research and Future Prospects
Synthetic Methodology Improvements
Current research efforts are focused on developing more efficient and environmentally friendly synthetic routes for 2-chloronicotinaldehyde. These include:
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Exploration of catalytic methods for the direct functionalization of pyridine
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Green chemistry approaches to reduce waste and energy consumption
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Continuous flow processes for more efficient industrial production
Expanding Applications
The unique structure and reactivity of 2-chloronicotinaldehyde continue to inspire new applications, particularly in:
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Medicinal chemistry as a building block for novel drug candidates
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Materials science for the development of functional pyridine-based materials
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Analytical chemistry for the preparation of specialized reagents and indicators
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